molecular formula C9H16O B1267909 Octahydro-1h-inden-5-ol CAS No. 3716-38-9

Octahydro-1h-inden-5-ol

Cat. No.: B1267909
CAS No.: 3716-38-9
M. Wt: 140.22 g/mol
InChI Key: IGRYUSXMPCQPHK-UHFFFAOYSA-N
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Description

Octahydro-1h-inden-5-ol is a chemical compound with the molecular formula C9H16O It is a saturated bicyclic alcohol, which means it contains two fused rings and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1h-inden-5-ol typically involves the hydrogenation of indan-5-ol. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as alkanes, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters, ethers, or halides. Typical reagents for these reactions include acyl chlorides, alkyl halides, and strong acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Acyl chlorides in the presence of a base, such as pyridine, at room temperature.

Major Products:

    Oxidation: Octahydro-1h-inden-5-one (ketone) or Octahydro-1h-inden-5-al (aldehyde).

    Reduction: Octahydro-1h-indane (alkane).

    Substitution: Octahydro-1h-inden-5-yl acetate (ester), Octahydro-1h-inden-5-yl ether (ether), or Octahydro-1h-inden-5-yl chloride (halide).

Scientific Research Applications

Octahydro-1h-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.

    Industry: The compound is used in the production of fragrances and flavors. Its pleasant odor and stability make it suitable for use in perfumes and other scented products.

Mechanism of Action

The mechanism of action of Octahydro-1h-inden-5-ol involves its interaction with specific molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into hydrophobic pockets of proteins, modulating their activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Octahydro-1h-inden-5-ol can be compared with other similar compounds, such as:

    Indan-5-ol: The unsaturated precursor of this compound. It has a similar structure but lacks the additional hydrogen atoms.

    Octahydro-4,7-methano-1h-inden-5-ol: A related compound with a different substitution pattern on the bicyclic ring system.

    Octahydro-1h-inden-5-one: The oxidized form of this compound, containing a ketone group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its saturated bicyclic structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRYUSXMPCQPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281216
Record name octahydro-1h-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3716-38-9
Record name NSC20778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name octahydro-1h-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDRO-5-INDANOL,TECH.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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